(1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol
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Overview
Description
(1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol is a chemical compound with the molecular formula C6H9IN2O and a molecular weight of 252.05 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of an iodine atom and an ethyl group on the pyrazole ring, along with a methanol group, makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol typically involves the iodination of a pyrazole derivative followed by the introduction of an ethyl group and a methanol group. One common method involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with iodine in the presence of a suitable oxidizing agent to form the iodinated intermediate. This intermediate is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and alkyl halides.
Major Products Formed
Oxidation: (1-Ethyl-4-iodo-1H-pyrazol-5-yl)carboxylic acid.
Reduction: (1-Ethyl-1H-pyrazol-5-yl)methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
(1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and DNA. The presence of the iodine atom and the pyrazole ring can enhance its binding affinity to these targets, leading to potential therapeutic effects. The exact pathways involved would depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
(1-Ethyl-4-chloro-1H-pyrazol-5-yl)methanol: Similar structure but with a chlorine atom instead of iodine.
(1-Ethyl-4-bromo-1H-pyrazol-5-yl)methanol: Similar structure but with a bromine atom instead of iodine.
(1-Ethyl-4-fluoro-1H-pyrazol-5-yl)methanol: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in (1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol makes it unique compared to its halogenated analogs. Iodine is larger and more polarizable than other halogens, which can influence the compound’s reactivity and binding properties. This can result in different biological activities and chemical reactivities, making it a valuable compound for research and development .
Properties
IUPAC Name |
(2-ethyl-4-iodopyrazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IN2O/c1-2-9-6(4-10)5(7)3-8-9/h3,10H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBVSHQADUQGGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)I)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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